2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Descripción general

Descripción

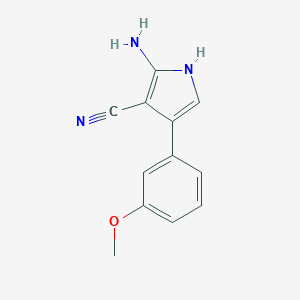

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of an amino group at the 2-position, a methoxyphenyl group at the 4-position, and a carbonitrile group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a possible synthetic route could involve the reaction of 3-methoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst to form the desired pyrrole ring.

-

Step 1: Formation of Intermediate

Reactants: 3-methoxybenzaldehyde, malononitrile, ammonium acetate

Conditions: Reflux in ethanol

Catalyst: Piperidine

Product: Intermediate compound

-

Step 2: Cyclization

Reactants: Intermediate compound

Conditions: Heating under reflux

Catalyst: Acidic or basic catalyst

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

Oxidation: Nitro derivatives

Reduction: Primary amines

Substitution: Various substituted pyrroles depending on the nucleophile used

Aplicaciones Científicas De Investigación

Anti-Cancer Applications

Recent studies have highlighted the potential of pyrrole derivatives, including 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile, as anti-cancer agents. A notable study demonstrated that pyrrole-3-carbonitriles exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compounds showed superior activity compared to standard chemotherapeutic agents like cisplatin, with lower IC50 values indicating higher potency against these cell lines .

Table 1: Anti-Cancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|---|

| This compound | MCF-7 | X | Superior |

| HT-29 | Y | Superior |

Note: Specific IC50 values (X, Y) should be filled based on experimental data from studies.

The mechanism of action involves the inhibition of the MEK1 enzyme, which is crucial in cell proliferation pathways. In silico studies using docking simulations have confirmed the binding affinity of these compounds to MEK1, suggesting a targeted approach for cancer therapy .

Anti-Inflammatory Properties

Another promising application of this compound is in the treatment of inflammatory conditions. Research indicates that derivatives of this compound can inhibit protein denaturation, a process linked to inflammation. The evaluation was performed using egg albumin denaturation assays, where varying concentrations of the compound were tested against a control .

Table 2: Anti-Inflammatory Activity Evaluation

| Concentration (µg/ml) | Absorbance at 660 nm | Inhibition (%) |

|---|---|---|

| 50 | A1 | B1 |

| 100 | A2 | B2 |

Note: Absorbance values (A1, A2) and inhibition percentages (B1, B2) should be derived from experimental results.

The results indicated a dose-dependent inhibition of protein denaturation, highlighting the compound's potential as an anti-inflammatory agent.

Antimicrobial Activity

Pyrrole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial and fungal strains. The structural features that contribute to this activity include the presence of functional groups that enhance interaction with microbial membranes .

Table 3: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Staphylococcus aureus | C1 |

| Escherichia coli | C2 |

| Candida albicans | C3 |

Note: MIC values (C1, C2, C3) should be populated based on specific experimental findings.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

- 2-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile

- 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carboxamide

Uniqueness

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxy group at the 3-position of the phenyl ring can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.

Actividad Biológica

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant case studies, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrole ring substituted with an amino group and a methoxyphenyl group, along with a carbonitrile functionality. These structural components are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Alam et al. (2009) synthesized various pyrrole derivatives, including this compound, and tested them against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives displayed potent antimicrobial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness against multiple pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.125 | Staphylococcus aureus |

| Other derivatives | Varies | Escherichia coli, Candida albicans |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study on the SAR of pyrrole derivatives indicated that modifications to the pyrrole ring significantly influenced their potency against cancer cell lines. Specifically, compounds similar to this compound showed promising results in inhibiting cancer cell proliferation at submicromolar concentrations .

Case Study: Inhibition of Cancer Cell Lines

A high-throughput screening identified several derivatives that reduced the prevalence of perinucleolar compartments (PNC), a marker associated with cancer progression, in PC3M prostate cancer cells . The findings suggest that structural modifications can enhance the anticancer efficacy of pyrrole derivatives.

The biological activity of this compound is believed to involve interactions with specific molecular targets within microbial and cancer cells. For instance, its antimicrobial action may result from the inhibition of critical bacterial enzymes or disruption of cell membrane integrity . In cancer cells, it may induce apoptosis or inhibit cell cycle progression through various signaling pathways.

Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that the presence of the carbonitrile group is essential for the inhibitory activity against metallo-β-lactamases (MBLs), which are critical for bacterial resistance . The methoxy group also appears to enhance lipophilicity, aiding in cellular uptake and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Carbonitrile Group | Essential for MBL inhibition |

| Methoxy Group | Enhances lipophilicity |

| Amino Group | Contributes to overall biological activity |

Propiedades

IUPAC Name |

2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-16-9-4-2-3-8(5-9)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLUSUOELFPSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596325 | |

| Record name | 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194787-90-1 | |

| Record name | 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.